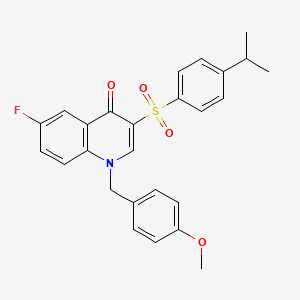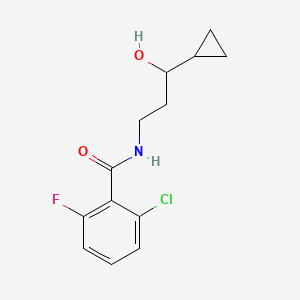
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical transformations. Its analysis spans from synthesis to physical and chemical properties, providing insights into its molecular structure and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the functionalization of precursor molecules. For example, the cyclization of multifunctional compounds like 2-(N-(β- or γ-hydroxy)alkyl)aminobenzamides with phosphorus trichloride and Lawesson's reagent has been explored, highlighting methods that could potentially be adapted for synthesizing compounds with similar structural motifs (Deng & Chen, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide has been detailed through methods like single crystal X-ray diffraction and DFT calculations, which help in understanding the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and properties are crucial for understanding a compound's potential applications. Studies on similar compounds show a variety of reactions, including cycloaddition reactions and the formation of cyclic intermediates, which could provide insights into the reactivity of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide (Lu et al., 2022).
Physical Properties Analysis
Physical properties such as molar refraction and polarizability are significant for understanding the interaction of the compound with light and other electromagnetic fields. These properties can be investigated through density and refractive index measurements in various solutions, as shown in related studies (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including stability under different conditions and reactivity towards various reagents, are essential for comprehensively understanding a compound. Investigations into the photochemistry of related compounds, detailing substitution reactions and stability under light exposure, offer valuable parallels (Mella, Fasani, & Albini, 2001).
Aplicaciones Científicas De Investigación
Adduct Formation and Biomonitoring Applications
Research on epichlorohydrin, a compound structurally related to the chloro and cyclopropyl groups, focuses on its interaction with biological macromolecules, demonstrating its potential for biomonitoring applications. The study by Landin et al. (1999) outlines the formation of adducts with haemoglobin and DNA, which could be relevant for understanding the biological interactions of compounds containing chloro and cyclopropyl groups for potential biomonitoring of exposure in humans (Landin, Segerbäck, Damberg, & Osterman-Golkar, 1999).
Computational and Synthetic Chemistry Insights
The computational study of cyclopropylmethoxy carbenes by Sohrabi et al. (2013) provides insights into the reactivity of cyclopropyl-containing compounds, which could be relevant for understanding the chemical behavior of compounds like 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide. This study highlights the importance of electronic and energetic properties in the transformation of these molecules, offering a basis for designing new compounds with enhanced stability or reactivity (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Electrochemical Studies for Drug Development
Electrochemical studies, such as those by Srinivasu et al. (1999), explore the reduction mechanisms of compounds with cyclopropyl and fluoro groups. These findings can inform the development of analytical methods for drugs containing similar structures, underscoring the utility of electrochemical approaches in drug development and analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Propiedades
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-2-1-3-10(15)12(9)13(18)16-7-6-11(17)8-4-5-8/h1-3,8,11,17H,4-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOHMDJMURJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


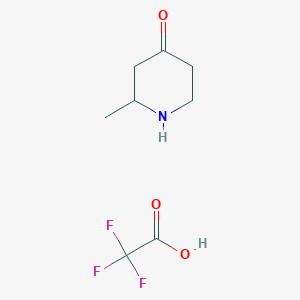
![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
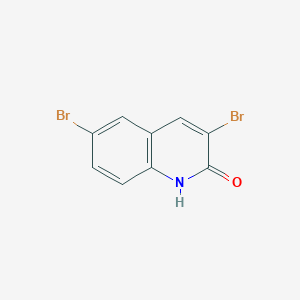

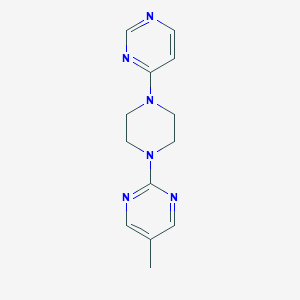
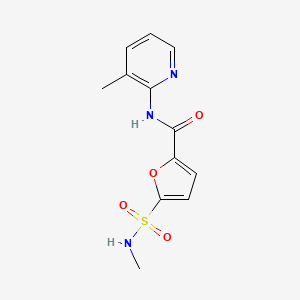

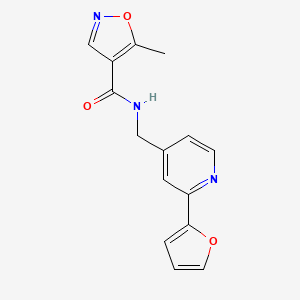
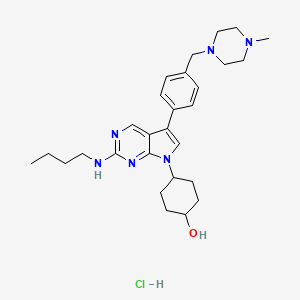
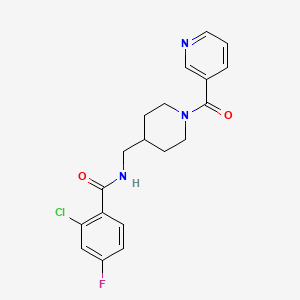
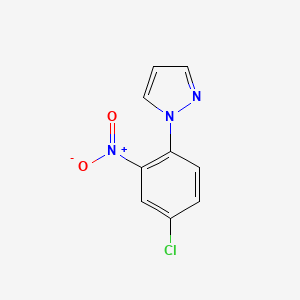
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
